molecular formula C15H15NO3 B8670518 1-Nitro-4-(3-phenylpropoxy)benzene CAS No. 60091-85-2

1-Nitro-4-(3-phenylpropoxy)benzene

Cat. No. B8670518
Key on ui cas rn: 60091-85-2
M. Wt: 257.28 g/mol
InChI Key: FZALOYDPFXOYRX-UHFFFAOYSA-N
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Patent
US04004907

Procedure details

99 g of 4-(3'-phenyl-propoxy)-nitrobenzene is dissolved in 2000 ml of methanol and hydrogenated with Raney nickel until the absorption of hydrogen is completed. The catalyst is filtered off and the filtrate is concentrated by evaporation to obtain, as a crystalline residue, 4-(3'-phenylpropoxy)-aniline having a melting point of 55°- 57°. -
Quantity
99 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][CH2:9][O:10][C:11]2[CH:16]=[CH:15][C:14]([N+:17]([O-])=O)=[CH:13][CH:12]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>CO.[Ni].[H][H]>[C:1]1([CH2:7][CH2:8][CH2:9][O:10][C:11]2[CH:12]=[CH:13][C:14]([NH2:17])=[CH:15][CH:16]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
99 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCCOC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
2000 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated by evaporation

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCOC1=CC=C(N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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